(1,1'-Biphenyl)-4-acetic acid, alpha-(1-hydroxy-1-methylethyl)-, (+)-
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Overview
Description
(1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxy-1-methylethyl)-, (+)- is a complex organic compound with significant applications in various fields. This compound is characterized by its biphenyl structure, which consists of two benzene rings connected by a single bond, and an acetic acid moiety attached to one of the benzene rings. The presence of an alpha-(1-hydroxy-1-methylethyl) group adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxy-1-methylethyl)-, (+)- typically involves several steps. One common method includes the Friedel-Crafts acylation of biphenyl with acetic anhydride, followed by the introduction of the alpha-(1-hydroxy-1-methylethyl) group through a Grignard reaction. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include continuous flow reactions and the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxy-1-methylethyl)-, (+)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the biphenyl structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxy-1-methylethyl)-, (+)- is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities. Researchers have explored its interactions with enzymes and receptors, aiming to develop new pharmaceuticals and therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential as anti-inflammatory, analgesic, and anticancer agents. The biphenyl structure is known to interact with biological targets, making it a valuable scaffold for drug development.
Industry
Industrially, (1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxy-1-methylethyl)-, (+)- is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxy-1-methylethyl)-, (+)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The biphenyl structure allows for strong interactions with hydrophobic pockets in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-acetic acid: Lacks the alpha-(1-hydroxy-1-methylethyl) group, resulting in different chemical properties and reactivity.
4-Phenylbutyric acid: Similar structure but with a butyric acid moiety instead of acetic acid.
2-Phenylpropionic acid: Contains a propionic acid group, leading to different biological activities.
Uniqueness
The presence of the alpha-(1-hydroxy-1-methylethyl) group in (1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxy-1-methylethyl)-, (+)- imparts unique chemical properties, such as increased hydrophilicity and reactivity
Properties
CAS No. |
85045-55-2 |
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Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
3-hydroxy-3-methyl-2-(4-phenylphenyl)butanoic acid |
InChI |
InChI=1S/C17H18O3/c1-17(2,20)15(16(18)19)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,15,20H,1-2H3,(H,18,19) |
InChI Key |
ZNPAJPOVURPJFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O)O |
Origin of Product |
United States |
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